4-Iodo-2-(trifluoromethyl)benzaldehyde

Description

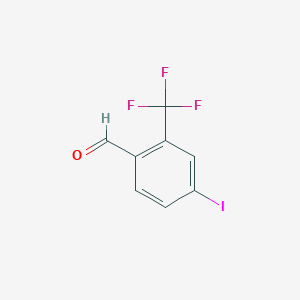

4-Iodo-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde featuring an iodine substituent at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the aldehyde functional group. This compound is classified as a high-purity fluorinated building block, widely utilized in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or agrochemical intermediates . Its molecular formula is C₈H₄F₃IO, with a molecular weight of 316.02 g/mol. The iodine atom enhances reactivity in halogen-exchange reactions (e.g., Suzuki-Miyaura couplings), while the electron-withdrawing trifluoromethyl group stabilizes the aromatic ring and influences regioselectivity in electrophilic substitutions .

Structure

2D Structure

Properties

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFCXRKONPDJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

4-Iodo-2-(trifluoromethyl)benzaldehyde finds applications across several scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile reactions such as nucleophilic substitutions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The iodine atom can be replaced by nucleophiles such as amines or thiols. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds. |

Biology

- Fluorescent Probes : The compound is utilized in developing fluorescent probes for imaging biological systems. Its electronic properties allow it to interact effectively with biological targets.

| Application | Description |

|---|---|

| Imaging Agents | Used in the synthesis of compounds that enable visualization of biological processes. |

| Biological Pathways Study | Assists in understanding complex biochemical pathways through its reactive intermediates. |

Medicine

- Pharmaceutical Development : It plays a crucial role as an intermediate in synthesizing drug candidates targeting various diseases, including metabolic disorders and cancer.

| Drug Development Focus | Examples |

|---|---|

| Analgesics | Involved in synthesizing pain relief medications. |

| Anticancer Agents | Used to develop inhibitors that target specific cancer cell pathways. |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the utility of this compound in synthesizing novel anticancer agents. The compound was used as an intermediate to create derivatives that showed significant cytotoxicity against various cancer cell lines, highlighting its potential in therapeutic applications .

Case Study 2: Development of Fluorescent Probes

Research involving the use of this compound for developing fluorescent probes illustrated its effectiveness in biological imaging. The compound's unique electronic properties facilitated the design of probes that could selectively bind to target biomolecules, allowing for enhanced imaging contrast .

Mechanism of Action

The mechanism by which 4-Iodo-2-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in this compound and its benzonitrile analog enhances electrophilic substitution resistance while directing reactivity to specific ring positions . Nitro (-NO₂) groups (e.g., in 2-nitro-4-(trifluoromethyl)benzaldehyde) further increase ring electron deficiency, favoring nucleophilic attack in hemiaminal formation .

Halogen Effects :

- Iodine in the target compound facilitates oxidative addition in palladium-catalyzed cross-couplings, unlike bromine in 4-(Bromomethyl)benzaldehyde, which is more prone to nucleophilic substitution .

Functional Group Impact :

Key Findings :

- The target compound’s aldehyde group enables efficient condensation with amines, as demonstrated in hemiaminal syntheses with 2-aminopyrimidine derivatives .

- In contrast, nitrile-containing analogs (e.g., 4-Iodo-2-(trifluoromethyl)benzonitrile) are preferred for SNAr reactions due to the nitrile’s strong electron-withdrawing effect .

Biological Activity

4-Iodo-2-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

- IUPAC Name : this compound

- CAS Number : 1007579-67-0

- Molecular Formula : C8H4F3I O

- Molecular Weight : 284.02 g/mol

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a precursor in the synthesis of various biologically active compounds. Its structural features, particularly the presence of iodine and trifluoromethyl groups, contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focusing on iodo-quinoline derivatives showed that compounds containing iodine atoms demonstrated enhanced activity against various bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Iodo Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus epidermidis | 32 µg/mL |

| Iodinated quinoline derivative | Klebsiella pneumoniae | 64 µg/mL |

| Iodinated phenyl compound | Escherichia coli | 128 µg/mL |

The above data highlights the potential of halogenated compounds, particularly those containing iodine, in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the electrophilic nature of the iodine atom facilitates interactions with nucleophilic sites on bacterial proteins, disrupting essential cellular processes such as protein synthesis and cell wall integrity .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including halogenation reactions of corresponding benzaldehydes or via direct iodination processes. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities.

Table 2: Synthetic Routes for Derivatives

| Synthetic Route | Product | Yield (%) |

|---|---|---|

| Halogenation of benzaldehyde | This compound | 85 |

| Nucleophilic substitution | Iodinated quinoline derivatives | 70 |

| Coupling reactions | Diverse iodo-substituted phenols | 60 |

Preparation Methods

Halogenation-Based Synthesis

The most common approach to prepare 4-Iodo-2-(trifluoromethyl)benzaldehyde involves halogenation of 2-(trifluoromethyl)benzaldehyde or its derivatives, followed by selective iodination.

General Route: Starting from 2-(trifluoromethyl)benzaldehyde, iodination is carried out using iodine in the presence of a suitable catalyst under controlled conditions. This method allows the selective introduction of iodine at the para position relative to the aldehyde group.

Reaction Conditions: Typically, iodine and catalysts such as Lewis acids or halogenation promoters are used. The reaction is conducted under inert atmosphere and controlled temperature to prevent over-iodination or side reactions.

Yields: Reported yields for halogenation to this compound are around 85%, indicating an efficient process suitable for scale-up.

Applications: This route is widely used industrially due to its straightforwardness and relatively high yield.

| Synthetic Route | Product | Yield (%) |

|---|---|---|

| Halogenation of 2-(trifluoromethyl)benzaldehyde | This compound | 85 |

| Nucleophilic substitution | Iodinated quinoline derivatives | 70 |

| Coupling reactions | Various iodo-substituted phenols | 60 |

Direct Iodination via Arylhydrazine Intermediates

A metal- and base-free iodination method has been developed using arylhydrazine hydrochlorides and iodine as reagents, which can be adapted for aryl iodides synthesis including trifluoromethyl-substituted benzaldehydes.

Method Overview: Arylhydrazine hydrochloride derivatives react with iodine in dimethyl sulfoxide (DMSO) solvent at around 60 °C under air. Cesium carbonate is used as a base to facilitate the reaction.

Advantages: This method avoids the use of metal catalysts and harsh bases, reducing environmental impact and simplifying purification.

Yields: Iodination of substrates with electron-withdrawing groups such as trifluoromethyl groups yields the corresponding aryl iodides in good to excellent yields (up to 90%).

-

- Mix arylhydrazine hydrochloride (0.5 mmol), iodine (0.5 mmol), and DMSO (0.1 mL).

- Stir at 60 °C for 6 hours under air.

- Work-up involves aqueous sodium persulfate, extraction, drying, and chromatographic purification.

This approach can be adapted for the synthesis of this compound by starting from the corresponding hydrazine derivative.

Multi-Step Synthesis via 2-(Trifluoromethyl)benzaldehyde Intermediates

Since this compound is a halogenated derivative of 2-(trifluoromethyl)benzaldehyde, efficient preparation of the latter is critical.

Preparation of 2-(Trifluoromethyl)benzaldehyde:

Hydrolysis of 2-(trifluoromethyl)dichlorotoluene under acidic or basic conditions at elevated temperature (150–190 °C) and pressure (0.3–0.78 MPa) yields 2-(trifluoromethyl)benzaldehyde with high purity (98%) and yield (~90%).

Selective fluoridation of 2-(trifluoromethyl)dichlorotoluene using hydrogen fluoride catalyzed by antimony halides is also reported, providing intermediates for further functionalization.

-

- The aldehyde intermediate is then subjected to iodination using iodine and catalysts under controlled conditions to install the iodine substituent at the 4-position.

-

- An alternative involves heterogeneous palladium-catalyzed formylation of aryl iodides with formic acid in the presence of triethylamine and triphenylphosphine in toluene at 80 °C under inert atmosphere. This method can be used to prepare trifluoromethyl-substituted benzaldehydes, which are then iodinated.

Notes on Reaction Types and Derivative Modifications

Oxidation: The aldehyde group in this compound can be oxidized to the corresponding carboxylic acid using oxidants like potassium permanganate or chromic acid.

Reduction: The iodine substituent can be reduced or replaced by other groups using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom serves as a good leaving group for nucleophilic aromatic substitution, allowing synthesis of derivatives like azido or other substituted benzaldehydes.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation of 2-(trifluoromethyl)benzaldehyde | 2-(Trifluoromethyl)benzaldehyde | Iodine, catalyst, inert atmosphere, controlled temp | 85 | Industrially favored; selective iodination |

| Arylhydrazine iodination | Arylhydrazine hydrochloride | Iodine, Cs2CO3, DMSO, 60 °C, air | 70–90 | Metal-free, base-free; adaptable to trifluoromethyl substrates |

| Hydrolysis of dichlorotoluene + iodination | 2-(Trifluoromethyl)dichlorotoluene | Hydrolysis (150–190 °C, 0.3–0.78 MPa), iodine, catalyst | ~90 | High purity aldehyde intermediate; multi-step |

| Palladium-catalyzed formylation + iodination | Aryl iodides | Pd catalyst, HCOOH, Et3N, PPh3, toluene, 80 °C | Variable | Alternative for aldehyde synthesis |

Research Findings and Industrial Relevance

The halogenation method remains the most efficient and scalable for the preparation of this compound, with yields around 85% and relatively straightforward reaction conditions.

The metal- and base-free iodination of arylhydrazines provides an environmentally friendly alternative with good yields and operational simplicity, suitable for substrates bearing trifluoromethyl groups.

Hydrolysis of 2-(trifluoromethyl)dichlorotoluene to 2-(trifluoromethyl)benzaldehyde is a key step in multi-step syntheses, offering high yield and purity, which is critical for subsequent iodination.

Catalytic formylation methods provide alternative synthetic routes for the aldehyde intermediate, with potential for coupling with iodination steps.

These methods collectively offer a toolbox for chemists to prepare this compound efficiently, balancing yield, cost, environmental impact, and scalability.

Q & A

Q. What are the standard synthetic routes for 4-Iodo-2-(trifluoromethyl)benzaldehyde, and how are reaction conditions optimized?

The synthesis typically involves halogenation or cross-coupling reactions. A common approach is the palladium-catalyzed coupling of aryl halides with trifluoromethyl sources. For example, iodobenzene derivatives can react with trifluoromethylcopper complexes under inert atmospheres (argon/nitrogen) to minimize side reactions. Key parameters include:

- Catalyst selection : Pd(OAc)₂ with ligands like PPh₃ enhances reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of aromatic intermediates . Post-synthesis, column chromatography or recrystallization is used for purification.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and iodine/trifluoromethyl substituent positions .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (MW: 300.02 g/mol) and isotopic patterns for iodine .

- Infrared (IR) spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves crystal packing and steric effects of the trifluoromethyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and iodo groups influence reactivity in cross-coupling reactions?

The trifluoromethyl group is electron-withdrawing, activating the benzaldehyde core toward nucleophilic substitution but deactivating it toward electrophilic aromatic substitution. The iodo substituent serves as a directing group and participates in Ullmann or Suzuki-Miyaura couplings. Challenges include:

- Steric hindrance : The bulky CF₃ group may reduce coupling efficiency, requiring bulky ligands (e.g., XPhos) or elevated temperatures .

- Electronic modulation : The iodo group’s polarizability enhances oxidative addition in Pd-catalyzed reactions compared to bromo/chloro analogs . Computational studies (DFT) can predict regioselectivity in multi-step syntheses .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Impurity profiles : Trace moisture or oxygen degrades Pd catalysts; strict inert conditions (Schlenk line) improve reproducibility .

- Substrate purity : Residual solvents (e.g., DMF) in starting materials skew yields. Pre-drying substrates with molecular sieves is critical .

- Catalyst loading : Lower Pd concentrations (0.5–2 mol%) reduce side reactions but may prolong reaction times . Systematic DOE (Design of Experiments) can identify optimal parameters .

Q. How does this compound interact with biological targets in drug discovery studies?

- Lipophilicity : The CF₃ group enhances membrane permeability, making it a candidate for CNS-targeting drugs .

- Hydrogen bonding : The aldehyde group forms Schiff bases with lysine residues in enzymes, modulating activity (e.g., kinase inhibition) .

- Iodine as a radiolabel : ¹²⁵I-labeled derivatives are used in tracer studies for receptor binding assays . In vitro cytotoxicity assays (e.g., MTT) validate its potential in anticancer agent development .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Safety : Iodine’s volatility necessitates closed-system reactors to prevent inhalation exposure .

- Cost efficiency : Pd catalysts are expensive; ligand recycling or heterogeneous catalysis (e.g., Fe₃O₄-supported Pd) reduces costs .

- Purification : Large-scale column chromatography is impractical. Alternatives include distillative crystallization or membrane filtration .

Methodological Insights

Q. How to troubleshoot failed coupling reactions involving this compound?

- Diagnostic steps :

Check catalyst activity via control reactions with bromobenzene.

Analyze byproducts (HPLC-MS) to identify decomposition pathways.

Optimize ligand-to-Pd ratios to prevent catalyst poisoning .

- Alternative methods : Electrochemical or photochemical activation can replace thermal conditions for sensitive substrates .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic routes based on similar aryl iodides .

- DFT calculations : Gaussian or ORCA simulate transition states for cross-coupling steps, guiding ligand design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.